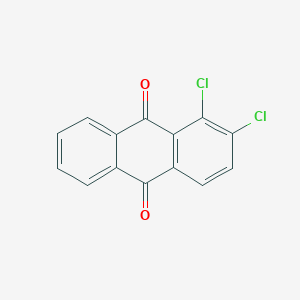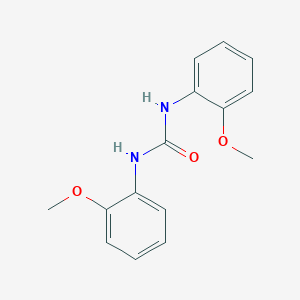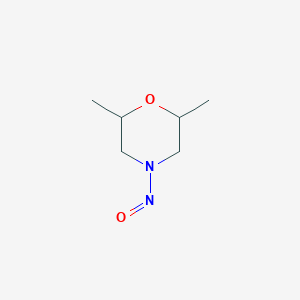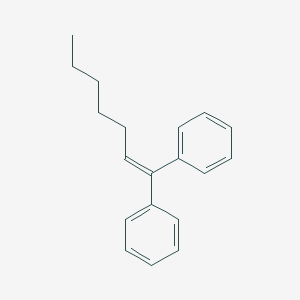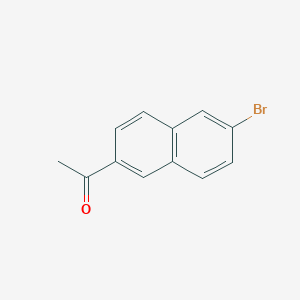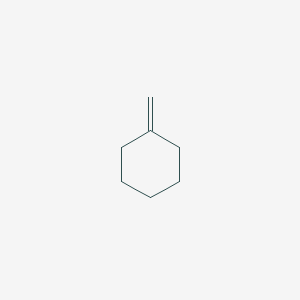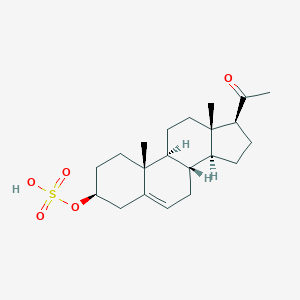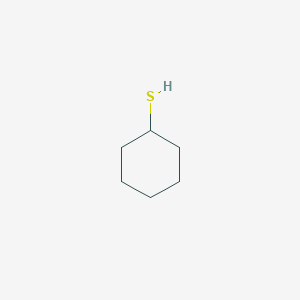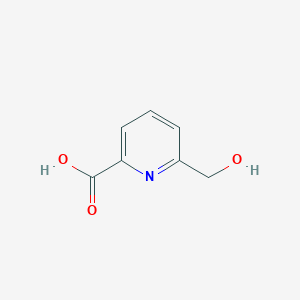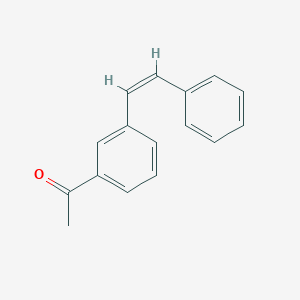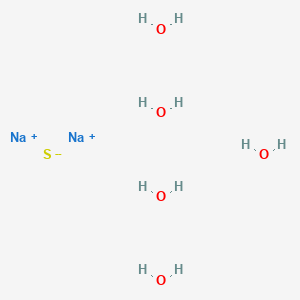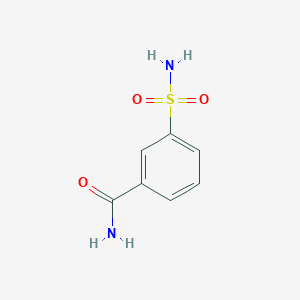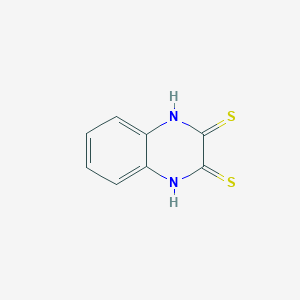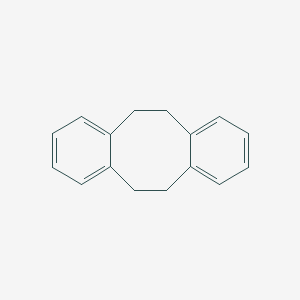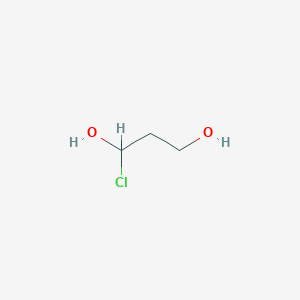
1-Chloropropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropropane-1,3-diol is an organic compound with the chemical formula C₃H₇ClO₂ It is a colorless, viscous liquid that is miscible with water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloropropane-1,3-diol can be synthesized through several methods. One common method involves the chlorination of glycerol. This process typically uses hydrochloric acid and a catalyst such as benzene sulfonic acid. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + \text{HCl} \rightarrow \text{C₃H₇ClO₂} + \text{H₂O} ]
Another method involves the hydrolysis of epichlorohydrin. This process uses water and a phase transfer catalyst to convert epichlorohydrin into 1,3-propanediol, chloro-.
Industrial Production Methods
Industrial production of 1,3-propanediol, chloro- often involves the chlorination of glycerol, which is a by-product of biodiesel production. This method is cost-effective and environmentally friendly, as it utilizes a waste product from another industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: It can be reduced to form 1,3-propanediol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Major Products Formed
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 1,3-propanediol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloropropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1,3-propanediol, chloro- involves its interaction with various molecular targets and pathways. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloropropane-1,3-diol can be compared with other similar compounds, such as:
1,2-Propanediol, chloro-: This compound has a similar structure but differs in the position of the chlorine atom. It has different chemical properties and reactivity.
1,3-Propanediol: This compound lacks the chlorine atom and has different chemical and physical properties.
The uniqueness of 1,3-propanediol, chloro- lies in its reactivity due to the presence of the chlorine atom, which makes it a valuable intermediate in various chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
1331-07-3 |
|---|---|
Molekularformel |
C3H7ClO2 |
Molekulargewicht |
110.54 g/mol |
IUPAC-Name |
1-chloropropane-1,3-diol |
InChI |
InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |
InChI-Schlüssel |
PSYQXTDKRKLJQC-UHFFFAOYSA-N |
SMILES |
C(CO)C(O)Cl |
Kanonische SMILES |
C(CO)C(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


